molecular formula C15H12N4OS2 B5683609 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide

Cat. No. B5683609
M. Wt: 328.4 g/mol
InChI Key: FPGHWFYBNZPWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, commonly known as PTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of PTAA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division.
Biochemical and Physiological Effects:
PTAA has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the suppression of angiogenesis (the formation of new blood vessels). Additionally, PTAA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

PTAA has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its low toxicity. However, PTAA is also known to be unstable in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on PTAA, including the development of new synthetic methods for its production, the investigation of its activity against other types of cancer cell lines, and the exploration of its potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully elucidate the mechanism of action of PTAA and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

PTAA can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with 5-phenyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base. Other methods involve the reaction of 2-mercaptopyridine with 5-phenyl-1,3,4-thiadiazol-2-yl isocyanate or 5-phenyl-1,3,4-thiadiazol-2-yl isothiocyanate.

Scientific Research Applications

PTAA has been studied for its potential applications in a range of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In particular, PTAA has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGHWFYBNZPWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

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